molecular formula C16H11F2N3O3S B2547731 N-(4-{[(3,4-difluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide CAS No. 921865-82-9

N-(4-{[(3,4-difluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide

Cat. No.: B2547731
CAS No.: 921865-82-9
M. Wt: 363.34
InChI Key: DHKVHQPLAGOSJV-UHFFFAOYSA-N
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Description

“N-(4-{[(3,4-difluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide” is a compound that contains a thiazole ring . Thiazoles are a type of azole heterocycles that include imidazoles and oxazoles . They are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . Thiazoles are found in many potent biologically active compounds .


Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Scientific Research Applications

Synthetic Chemistry and Reactivity

Research on compounds structurally related to "N-(4-{[(3,4-difluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide" includes the study of their synthesis and reactivity. For example, Aleksandrov and El’chaninov (2017) explored the synthesis and electrophilic substitution reactions of related furan-2-carboxamide derivatives. They developed methods for synthesizing benzothiazole derivatives through coupling and oxidation reactions, demonstrating the versatility of furan-carboxamide compounds in organic synthesis (Aleksandrov & El’chaninov, 2017).

Molecular Characterization and Biological Activity

The antimicrobial activity of thiazole-based heterocyclic amides, similar in structure to the compound , has been investigated. Cakmak et al. (2022) synthesized a thiazole-based compound and evaluated its antimicrobial efficacy against various microorganisms, demonstrating significant potential for pharmacological applications (Cakmak et al., 2022).

Enzymatic Polymerization and Material Science

Research on furan-2,5-dicarboxylic acid (FDCA)-based polyamides, similar to the functional groups in "this compound," shows the application of these compounds in developing sustainable materials. Jiang et al. (2015) demonstrated the synthesis of furanic-aliphatic polyamides via enzymatic polymerization, indicating the potential of such compounds in creating high-performance materials (Jiang et al., 2015).

Anticancer and Antimicrobial Activities

Novel compounds based on thiazole-5-carboxamide derivatives have been synthesized and evaluated for their anticancer activities. Research indicates that these compounds, due to their structural features, exhibit potential anticancer properties against various cell lines, underlining the therapeutic potential of carboxamide derivatives in cancer treatment (Zaki, Al-Gendey, & Abdelhamid, 2018).

Properties

IUPAC Name

N-[4-[2-(3,4-difluoroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2N3O3S/c17-11-4-3-9(6-12(11)18)19-14(22)7-10-8-25-16(20-10)21-15(23)13-2-1-5-24-13/h1-6,8H,7H2,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHKVHQPLAGOSJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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